molecular formula C9H12N2O4 B6180467 rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid CAS No. 2613300-13-1

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B6180467
CAS No.: 2613300-13-1
M. Wt: 212.2
InChI Key:
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Description

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino acids or their derivatives can be cyclized using reagents like acetic anhydride or other dehydrating agents to form the desired heterocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrazine derivatives, such as:

  • (7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride
  • Pyrrolopyrazine derivatives

Uniqueness

rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid functional groups.

Properties

CAS No.

2613300-13-1

Molecular Formula

C9H12N2O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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